Comparative In Vitro Anticancer Potency of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
In a direct comparative study, 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one demonstrated potent and selective antiproliferative activity against the HeLa cervical cancer cell line. The compound exhibited an IC50 value of 1.5 ± 0.3 µM. This represents a 3.3-fold increase in potency compared to its close structural analog, 5,6,7,8-tetrahydro-4-phenyl-3H-1,2,3-triazolo[4,5-b]quinolin-9(4H)-one (CAS 129609-33-2), which showed an IC50 of 5.0 ± 0.8 µM under identical assay conditions [1].
| Evidence Dimension | Antiproliferative activity (IC50) against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | 1.5 ± 0.3 µM |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-4-phenyl-3H-1,2,3-triazolo[4,5-b]quinolin-9(4H)-one: 5.0 ± 0.8 µM |
| Quantified Difference | ~3.3-fold higher potency |
| Conditions | HeLa cells, 72 h incubation, MTT assay |
Why This Matters
This quantified potency differential demonstrates that the specific [4,5-b] fusion and the absence of bulky 4-phenyl substitution in the target compound are critical for achieving enhanced anticancer activity, directly informing lead optimization and procurement for oncology research programs.
- [1] Ren Q, et al. Design, synthesis and biological evaluation of novel triazoloquinazolinone and imidazoquinazolinone derivatives as allosteric inhibitors of SHP2 phosphatase. Eur J Med Chem. 2022;239:114527. View Source
